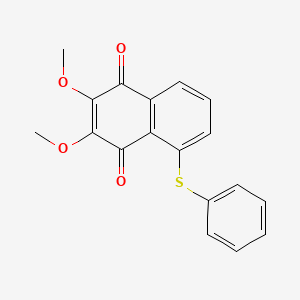
2,3-Dimethoxy-5-(phenylsulfanyl)naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethoxy-5-(phenylsulfanyl)naphthalene-1,4-dione is a naphthoquinone derivative. Naphthoquinones are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . This compound, in particular, has been studied for its redox-cycling properties, which can induce intracellular superoxide anion formation, leading to various cellular responses such as proliferation, apoptosis, or necrosis .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halogenated naphthoquinone in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
化学反应分析
Types of Reactions
2,3-Dimethoxy-5-(phenylsulfanyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone core can be reduced to hydroquinone derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Methoxy and phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various hydroquinone derivatives, substituted naphthoquinones, and other functionalized naphthalene compounds .
科学研究应用
2,3-Dimethoxy-5-(phenylsulfanyl)naphthalene-1,4-dione has several scientific research applications:
作用机制
The compound exerts its effects primarily through redox cycling, which generates intracellular superoxide anions. These reactive oxygen species can cause oxidative stress, leading to various cellular responses. The molecular targets include cellular components such as DNA, proteins, and lipids, which can be damaged by oxidative stress .
相似化合物的比较
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its redox properties and biological activities.
2,3-Dimethoxynaphthalene-1,4-dione: Similar structure but lacks the phenylsulfanyl group.
2-Benzylthio-5,8-dimethoxynaphthalene-1,4-dione: Another derivative with similar redox properties.
Uniqueness
2,3-Dimethoxy-5-(phenylsulfanyl)naphthalene-1,4-dione is unique due to the presence of both methoxy and phenylsulfanyl groups, which enhance its redox-cycling ability and biological activity compared to other naphthoquinone derivatives .
属性
CAS 编号 |
89226-93-7 |
|---|---|
分子式 |
C18H14O4S |
分子量 |
326.4 g/mol |
IUPAC 名称 |
2,3-dimethoxy-5-phenylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C18H14O4S/c1-21-17-15(19)12-9-6-10-13(14(12)16(20)18(17)22-2)23-11-7-4-3-5-8-11/h3-10H,1-2H3 |
InChI 键 |
ZAQRSANMXROWTE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC=C2SC3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















